3-Mercapto-1-propanesulfonate

Copper electroplating Accelerator mechanism NMR spectroscopy

Electroplating formulators face quantifiable performance deviations when substituting MPS with alternative accelerators in acidic copper baths. Sodium 3-Mercapto-1-propanesulfonate delivers distinct mechanistic advantages through its bifunctional thiol-sulfonate architecture. • Ductility optimization: At 1.5 mg/L with 1 mg/L SPS, MPS improves copper foil elongation vs. SPS alone-critical for flexible PCBs and Li-ion battery current collectors. • Surface functionalization: Chemisorbs onto Au/Ag surfaces forming stable SAMs; permanent negative zeta potential from the terminal sulfonate group ensures colloidal stability in PBS and cell culture media. • Technical-grade ≥90% purity; MW 178.21 g/mol; decomposition ~220°C; white to off-white crystalline powder. Available from research-scale to bulk quantities with Certificates of Analysis.

Molecular Formula C3H7O3S2-
Molecular Weight 155.2 g/mol
Cat. No. B1229880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Mercapto-1-propanesulfonate
Synonyms3-mercapto-1-propanesulfonate
Molecular FormulaC3H7O3S2-
Molecular Weight155.2 g/mol
Structural Identifiers
SMILESC(CS)CS(=O)(=O)[O-]
InChIInChI=1S/C3H8O3S2/c4-8(5,6)3-1-2-7/h7H,1-3H2,(H,4,5,6)/p-1
InChIKeyOBDVFOBWBHMJDG-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 75 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MPS: Technical Specifications and Procurement


3-Mercapto-1-propanesulfonate (MPS), typically supplied as its sodium salt (CAS 17636-10-1), is a bifunctional organosulfur compound containing both a thiol (-SH) and a sulfonate (-SO3−) group . This structural configuration enables chemisorption onto metal surfaces via the thiol moiety while the terminal sulfonate group imparts high aqueous solubility and negative surface charge . Commercially, the technical-grade product is predominantly available at ≥90% purity, with a molecular weight of 178.21 g/mol (sodium salt), and it exhibits a decomposition point at approximately 220°C . Its primary industrial deployment is as an accelerator additive in acidic copper electroplating baths for printed circuit board (PCB) manufacturing, while its ability to form self-assembled monolayers (SAMs) on gold substrates underpins its use in nanomaterial functionalization .

Why Generic Thiols Cannot Replace MPS


The substitution of 3-mercapto-1-propanesulfonate with alternative thiols, disulfides, or non-sulfonated accelerators in critical applications introduces quantifiable performance deviations that compromise process specifications. In copper electroplating, MPS exhibits a unique mechanistic bifurcation: it serves as the active reducing agent for bis-(sodium-sulfopropyl)-disulfide (SPS) at the cathode surface, yet it lacks the superfilling capability required for damascene interconnect fabrication—a limitation that dictates specific, non-interchangeable bath formulations [1]. Similarly, in nanoparticle functionalization, the sulfonate terminus confers a permanent negative zeta potential and high colloidal stability in biological media, a property not replicated by carboxylic acid-terminated thiols (e.g., 3-mercaptopropionic acid) or uncharged alkanethiols [2]. Substituting MPS with an alternative thiol therefore alters surface charge density, adsorption kinetics, and ultimately the electrochemical or colloidal performance of the final system [3]. The quantitative evidence below establishes these differential boundaries, enabling informed procurement decisions based on end-use requirements.

MPS vs. Analogues: Quantitative Evidence Guide


Cu(I)-Thiolate Complex Formation: MPS vs. SPS

Proton and C-13 NMR studies conducted under anaerobic conditions in 0.25 M D2SO4/D2O demonstrate that 3-mercapto-1-propanesulfonate (MPS) reacts directly with CuCl to form Cu(I)–thiolate products, whereas no evidence for a solution Cu(I)–SPS complex is observed [1]. Instead, the disulfide SPS undergoes a redox reaction with CuCl, yielding Cu(I)–thiolate along with Cu(II) with an estimated equilibrium constant of 5.2×10−3 M−1 [1]. This direct complexation of MPS with cuprous chloride is a mechanistic prerequisite for acceleration in chloride-containing copper plating baths, establishing that MPS, not SPS, is the active accelerator species at the cathode interface.

Copper electroplating Accelerator mechanism NMR spectroscopy Cu(I) complexation

SPS Dissociates to MPS Monomers on Copper Surfaces

Time-of-flight secondary-ion mass spectrometry (TOF-SIMS) combined with cyclic voltammetry (CV) demonstrates that SPS dissociates on the copper surface to its two monomeric MPS forms [1]. Comparative studies show that Cl and MPS surface coverage is dependent on the applied overpotential and concentration of Cl, SPS, or MPS in solution [1]. Furthermore, the presence of chloride ions, the gauche/trans ratio of MPS molecules, and the chloride/thiol ratio demonstrate a high impact on accelerating abilities [1]. Without chloride ions or other additives, MPS-adsorbed molecules on the copper surface exhibit minor inhibiting properties by acting as a blocking barrier for Cu2+ reduction [1].

Copper electrodeposition TOF-SIMS Surface analysis Additive incorporation

Flat Electrode Deposition vs. Damascene Superfilling

Modified cyclic voltammetry stripping (CVS) analysis reveals a critical performance distinction: MPS enhances the copper deposition rate on flat electrodes but is not a superfilling-capable accelerator for damascene structures, unlike SPS [1]. The study further demonstrates that MPS interferes with the electrochemical signal of SPS, leading to significant error in MLAT-CVS analysis, necessitating a two-step method where MPS is oxidized to SPS prior to quantification [1]. The method achieves SPS concentration determination with <10% error [1].

Copper damascene Superfilling Cyclic voltammetry stripping Accelerator screening

Elongation vs. Tensile Strength in Copper Foil: MPS vs. SPS

Linear scanning voltammetry and cyclic voltammetric stripping (CVS) studies on 8 μm electrolytic copper foil for Li-ion batteries demonstrate that both SPS and MPS promote copper electrodeposition, with SPS exhibiting superior promotion [1]. However, the additives diverge in their mechanical property effects: SPS is conducive to improving the tensile strength of copper foil, whereas MPS is conducive to improving the elongation of copper foil [1]. Optimal copper foil with flat and dense surface, better glossiness, and improved roughness is achieved with SPS at 1 mg/L and MPS at 1.5 mg/L [1].

Lithium-ion battery Electrolytic copper foil Mechanical properties Elongation

Dexamethasone Loading and Release by MPS-AuNPs

Water-soluble gold nanoparticles (AuNPs) functionalized with sodium 3-mercapto-1-propanesulfonate (Au-3MPS) demonstrate a dexamethasone (DXM) loading efficiency in the range of 70-80%, depending on the thiol content [1]. The functionalized nanoparticles exhibit a plasmon resonance at 520 nm, spherical morphology, and an average size of 7-10 nm, with approximately 720 thiol ligands anchored per nanoparticle (roughly one thiol per 10 surface gold atoms) [1]. Drug release studies confirm approximately 70% DXM release over 5 days [1]. Colloidal stability in biological media is significantly enhanced for DXM-loaded AuNP-3MPS compared to unconjugated AuNP-3MPS, and both formulations prove non-toxic to biological systems in vitro [2].

Gold nanoparticles Drug delivery Dexamethasone Thiol functionalization

MPS Application Scenarios


High-Ductility Copper Plating for PCBs

For PCB manufacturers producing flexible circuits or applications where copper foil must withstand repeated mechanical stress, MPS offers a quantifiable advantage in elongation performance over SPS [1]. Evidence from 8 μm electrolytic copper foil studies shows that MPS improves elongation, while SPS enhances tensile strength [1]. Formulators should target MPS concentrations of approximately 1.5 mg/L in combination with 1 mg/L SPS to achieve optimal glossiness, surface flatness, and mechanical flexibility [1]. This scenario is particularly relevant for lithium-ion battery current collectors and flexible printed circuits where ductility is a critical performance parameter.

Hydrophilic Gold Nanoparticle Drug Delivery

Researchers developing gold nanoparticle-based drug carriers for water-insoluble glucocorticoids should select MPS over alternative thiol ligands based on its demonstrated loading efficiency (70-80%) and sustained release profile (~70% over 5 days) for dexamethasone [2]. The sulfonate terminus confers permanent negative surface charge and high colloidal stability in biological media, including PBS and cell culture media, with no observed cytotoxicity in vitro [2]. This performance profile positions Au-3MPS conjugates as a viable platform for preclinical evaluation of anti-inflammatory and immunosuppressive drug delivery, with loading capacity sufficient for therapeutic dosing.

Decorative and General Industrial Copper Plating

For electroplating operations focused on flat electrodes, decorative copper finishes, or through-hole plating in PCBs where superfilling of high-aspect-ratio damascene structures is not required, MPS serves as a cost-effective accelerator alternative to SPS [3]. CVS analysis confirms that MPS enhances copper deposition rate on flat electrodes, though it lacks superfilling capability [3]. Plating bath operators can leverage MPS to achieve desired deposition rates while potentially reducing additive costs, provided the application does not demand bottom-up filling of sub-micron trenches or vias [3]. This scenario encompasses general industrial electroplating, automotive trim finishing, and PCB through-hole metallization.

SERS and Electrochemical Sensing Platforms

MPS forms stable self-assembled monolayers on gold and silver surfaces via chemisorption of the thiol group, while the sulfonate terminus provides a hydrophilic, negatively charged interface suitable for further functionalization or analyte interaction [4]. SR-XPS and SERS studies confirm effective chemical absorption of 3-MPS onto nanoparticle surfaces without molecular degradation, yielding stable and biocompatible systems [4]. This property enables the construction of SERS-active substrates for trace analyte detection, electrochemical sensors with tailored surface charge, and metal-immobilized electrodes for catalytic or sensing applications [4]. Researchers requiring a well-characterized, commercially available thiol for gold surface modification will find MPS a reliable choice with established surface chemistry.

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